3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with oxazolidinones . For instance, a two-step process was used to synthesize 3-[(4-substituted)(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-ones . The process involved the reaction of two moles of oxazolidin-2-one with phosphorus oxychloride in dry tetrahydrofuran in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde” are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis of Optically Pure α-Amino Aldehydes and α-Amino Acids
The compound 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde has been identified as a precursor in the synthesis of optically pure α-amino aldehydes and α-amino acids. Researchers have found that both enantiomers of related oxazolidinones, accessible from simple 2-oxazolone heterocycles, are good candidates for chiral synthons in preparing these compounds, which are crucial for various biochemical applications and drug synthesis (Morita et al., 2001).
As Intermediate in Synthesis Processes
The compound has also been used as an intermediate in the synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines. This demonstrates its utility in creating compounds with significant pharmacological interest through straightforward synthetic routes (Moshkin & Sosnovskikh, 2013).
Spectroscopic Studies and Structural Analysis
Spectroscopic studies and structural analysis of closely related compounds have provided insights into their chemical behavior and structural characteristics. For example, a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene has been extensively characterized, revealing its orthorhombic crystal structure. Such studies are fundamental in understanding the reactivity and potential applications of these compounds in more complex chemical syntheses (Özay et al., 2013).
Catalytic Applications and Chemical Transformations
Research into 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde and its derivatives has explored their potential as catalysts in chemical transformations. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands have shown efficacy as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. These findings open avenues for the development of environmentally friendly and efficient catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13-9-11(10-16)3-4-12(13)19-7-2-5-15-6-8-20-14(15)17/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRYVGZSWWZVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCN2CCOC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde |
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